molecular formula AlH2O10P3 B7823062 Triphosphoric acid, aluminum salt (1:1) CAS No. 29196-72-3

Triphosphoric acid, aluminum salt (1:1)

Cat. No. B7823062
CAS RN: 29196-72-3
M. Wt: 281.91 g/mol
InChI Key: QPLNUHHRGZVCLQ-UHFFFAOYSA-K
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Description

Triphosphoric acid, aluminum salt (1:1), also known as Aluminum tripolyphosphate, is an inorganic compound with the molecular formula Al.H5O10P3 . It appears as a colorless crystal or white powder and is insoluble in water and most organic solvents . It is non-toxic, odorless, and non-irritating to the skin .


Synthesis Analysis

Aluminum tripolyphosphate can be synthesized by reacting aluminum trichloride with phosphoric acid . This reaction is usually carried out in an anhydrous environment to avoid its reaction with water to form crystal water .


Chemical Reactions Analysis

While specific chemical reactions involving Triphosphoric acid, aluminum salt (1:1) are not detailed in the search results, it’s worth noting that tripolyphosphate ions can form strong chelating bonds with various metal ions, creating an excellent passivation film on the surface of the coated object .


Physical And Chemical Properties Analysis

Triphosphoric acid, aluminum salt (1:1) is a white powder with a density of 2-3g/cm3 . It has high thermal stability and fire resistance . It is insoluble in water and most organic solvents .

Scientific Research Applications

Catalysis

Triphosphoric acid, aluminum salt (1:1) exhibits properties beneficial in catalysis. The aluminum salts of tungstophosphoric (TPA) acids, characterized by their Lewis and/or Bronsted acidity, demonstrated excellent catalytic behavior in acylation reactions, implying potential applications in organic synthesis and industrial processes (Méndez et al., 2011).

Material Synthesis

The compound shows promise in the synthesis of materials with specific structural and morphological properties. Aluminum carboxylate salts, when synthesized and calcined, can transform into aluminas with retained morphology, indicating potential applications in designing materials with tailored textural properties (Jiao, Wang & He, 2013).

Activation and Reaction Mechanisms

Research has delved into the activation processes involving triphosphoric acid, aluminum salt (1:1). Studies on bulky neutral and cationic phenoxyalanes have revealed intricate mechanisms of activation and reaction, suggesting roles in organic transformations and potential industrial applications (Wehmschulte, Saleh & Powell, 2013).

Reactivity and Interaction Studies

Investigations into the reactivity of materials like aluminum nitride powder in various acidic environments have been conducted. These studies contribute to our understanding of material stability and interaction with other compounds, which is crucial in the development of new materials and their applications in various industries (Krnel & Kosmač, 2000).

Surface Modification and Treatment

The compound has been used in the study of surface modification techniques. For instance, the influence of vitamin B on the morphology and roughness of electropolished aluminum has been investigated, shedding light on surface treatment processes and their potential industrial applications (Abouzeid & Abubshait, 2020).

Water Treatment and Coagulation

Triphosphoric acid, aluminum salt (1:1) plays a role in water treatment processes. Its use as a coagulant in water and wastewater treatment has been widely studied, focusing on its effectiveness in removing impurities and the mechanisms behind its action (Duan & Gregory, 2003).

Mechanism of Action

Although the specific mechanism of action for Triphosphoric acid, aluminum salt (1:1) is not detailed in the search results, aluminum-containing adjuvants like it are known to enhance immune response through various molecular pathways . They have been found to create a depot effect, enhance phagocytosis, activate the pro-inflammatory signaling pathway NLRP3, and stimulate the release of host cell DNA .

Future Directions

While specific future directions for Triphosphoric acid, aluminum salt (1:1) are not detailed in the search results, it’s worth noting that it is widely used in various industries, including as a flame retardant, a filler for electronic components, and a flotation agent for aluminum ore . Its use in these areas could be expanded or refined in the future.

properties

IUPAC Name

aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLNUHHRGZVCLQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH2O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Water or Solvent Wet Solid
Record name Triphosphoric acid, aluminum salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

13939-25-8
Record name Aluminum triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphosphoric acid, aluminum salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium dihydrogen triphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALUMINUM TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V295504Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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